molecular formula C10H10Cl2O B1346664 4-(3,4-Dichlorophenyl)butan-2-one CAS No. 42160-40-7

4-(3,4-Dichlorophenyl)butan-2-one

Cat. No.: B1346664
CAS No.: 42160-40-7
M. Wt: 217.09 g/mol
InChI Key: RXNXKXOMYIFHQK-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10Cl2O. It is a key intermediate in the synthesis of various pharmaceuticals, including Sertraline hydrochloride, which is primarily used to treat major depressive disorder. The structure of this compound consists of a butanone chain with a 3,4-dichlorophenyl group attached to the fourth carbon.

Scientific Research Applications

4-(3,4-Dichlorophenyl)butan-2-one has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor to Sertraline hydrochloride, it plays a crucial role in the development of antidepressant medications.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)butan-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of biocatalysis, which employs functional microorganisms and biocatalysts to convert synthetic chemicals into desired products with high enantio-, chemo-, and regio-selectivities . This approach is particularly advantageous for producing chiral intermediates used in pharmaceuticals .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the phenyl ring or the butanone chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(3,4-dichlorophenyl)butanoic acid, while reduction can produce 4-(3,4-dichlorophenyl)butan-2-ol.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate for Sertraline hydrochloride, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and catalytic systems that facilitate the conversion of the intermediate to the final product .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3,4-Dichlorophenyl)butan-2-one include:

  • 3-(2,4-Dichlorophenoxy)butan-2-one
  • 4-(2,4-Dichlorophenyl)butan-2-one

Uniqueness

This compound is unique due to its specific structural configuration, which makes it a valuable intermediate in the synthesis of Sertraline hydrochloride. Its dichlorophenyl group and butanone chain provide distinct chemical properties that are essential for its role in pharmaceutical synthesis.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXKXOMYIFHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640551
Record name 4-(3,4-Dichlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42160-40-7
Record name 4-(3,4-Dichlorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A microwave vial was charged with palladium acetate (0.165 g, 0.733 mmol), 1,2-dichloro-4-iodobenzene (2.00 g, 7.33 mmol), but-3-en-2-ol (0.793 g, 11.0 mmol), tetrabutylammonium chloride, hydrate (2.17 g, 7.33 mmol), and sodium bicarbonate (1.539 g, 18.32 mmol). DMF (5 mL) was added via syringe and the reaction mixture was degassed three times. The mixture was heated at 60° C. for 16 h. The reaction mixture was allowed to cool to room temperature, and diluted with ether. The organic layer was washed with water, separated, dried with MgSO4, filtered and concentrated. The crude residue was purified by silica gel chromatography with an eluant of 10% ethyl acetate/hexanes to afford the desired product Intermediate 4A (1.4 g, 6.5 mmol, 88% yield). LC-MS (ESI) m/z 216.9 (M+H), RT=2.01 min (Method B).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.793 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1.539 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.165 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods II

Procedure details

At 0° C. to a solution of 3-(3,4-dichlorophenyl)-N-methoxy-N-methylpropanamide (569 mg, 2.17 mmol) in ether (10 mL) was added drop wise methyl magnesium bromide (2.17 mL, 6.51 mmol) and the solution was stirred at 0° C. for 1 h. The reaction mixture was allowed to warm up to rt and stirred for 18 h. The reaction mixture was cooled to 0° C. and brine was added to quench the reaction. The aqueous layer was extracted with DCM three times. The combined organic layers were dried over MgSO4, filtered and concentrated. The residue was purified by ISCO chromatography (EtOAc/Hexanes 0-50% over 20 min, column 40 g, flow rate 40 mL/min) to give Intermediate 15B (292 mg, 1.34 mmol, 62.0% yield) as a yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.15 (3H, s), 2.75 (2H, t, J=6.9 Hz), 2.80-2.90 (2H, m), 7.02 (1H, dd, J=8.2, 2.2 Hz), 7.28 (1H, d, J=2.2 Hz), 7.33 (1H, d, J=8.2 Hz).
Quantity
569 mg
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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